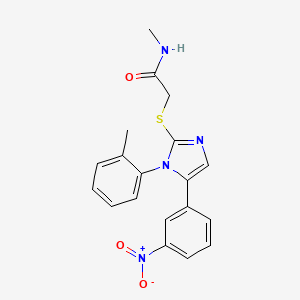![molecular formula C11H12N2O B2896050 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1881158-29-7](/img/structure/B2896050.png)
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and an azaspiroheptanone group, which is a type of spiro compound where one of the rings contains a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide an analysis of its chemical reactions .Applications De Recherche Scientifique
Antibacterial Activity
Research on similar azaspiroheptane compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, has demonstrated potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. These findings suggest potential applications in treating respiratory tract infections (Odagiri et al., 2013).
Lipophilicity Modification
In the context of medicinal chemistry, azaspiro[3.3]heptanes have been examined for their effect on the lipophilicity of molecules. Replacing more common heterocycles with azaspiroheptanes can significantly lower the lipophilicity (logD) of molecules, which is crucial for enhancing drug-like properties and optimizing pharmacokinetic profiles (Degorce et al., 2019).
Synthesis of Polysubstituted Pyrroles
Azaspiro[3.3]heptane derivatives have been utilized in the synthesis of penta-substituted pyrrole derivatives, showcasing the versatility of azaspiroheptane scaffolds in organic synthesis and the preparation of complex, functionalized molecules (Hou et al., 2012).
JAK1-selective Inhibition
Compounds incorporating the azaspiro[2.4]heptane scaffold have been identified as selective inhibitors of JAK1, a target of interest for anti-inflammatory and immunomodulatory therapies. This highlights the scaffold's potential in the development of targeted therapeutic agents (Chough et al., 2018).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, incorporating azaspiro[4.5]decan-3-one, have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties, demonstrating the therapeutic potential of spirocyclic compounds in treating various diseases (Flefel et al., 2019).
Propriétés
IUPAC Name |
1-pyridin-4-yl-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(4-1-5-11)9(13-10)8-2-6-12-7-3-8/h2-3,6-7,9H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYAXKZQCWDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
CAS RN |
1881158-29-7 |
Source


|
| Record name | 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

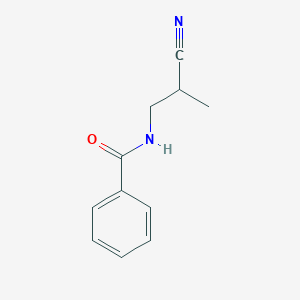
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)

![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
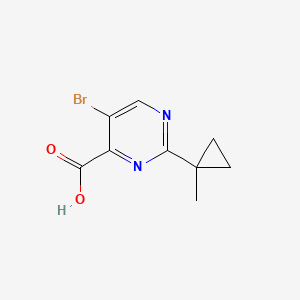
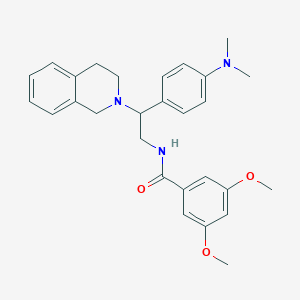
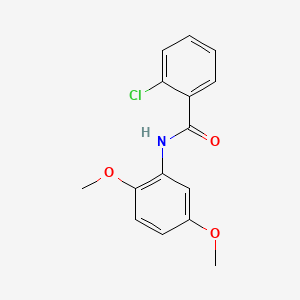
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2895981.png)
![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)
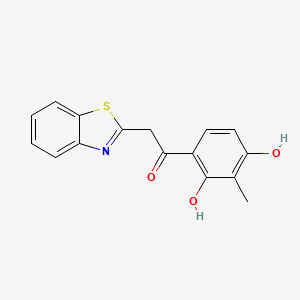
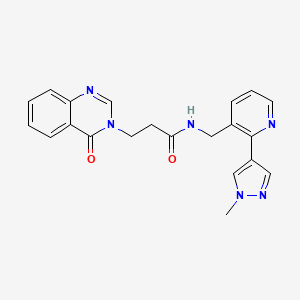
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)
